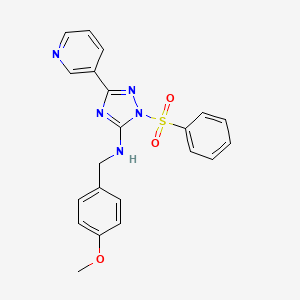![molecular formula C16H27N5O4 B14990150 8-{[3-(diethylamino)-2-hydroxypropoxy]methyl}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14990150.png)
8-{[3-(diethylamino)-2-hydroxypropoxy]methyl}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-{[3-(diethylamino)-2-hydroxypropoxy]methyl}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C18H28N4O4. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[3-(diethylamino)-2-hydroxypropoxy]methyl}-1,3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the reaction of 1,3,7-trimethylxanthine with 3-(diethylamino)-2-hydroxypropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-{[3-(diethylamino)-2-hydroxypropoxy]methyl}-1,3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
8-{[3-(diethylamino)-2-hydroxypropoxy]methyl}-1,3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anti-cancer agent.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 8-{[3-(diethylamino)-2-hydroxypropoxy]methyl}-1,3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, thereby affecting various biochemical pathways. The compound’s diethylamino group plays a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1,3,7-Trimethylxanthine:
Theophylline: Another xanthine derivative with bronchodilator properties, differing in its substitution pattern.
Theobromine: Found in cocoa, it has a similar structure but different pharmacological effects.
Uniqueness
8-{[3-(diethylamino)-2-hydroxypropoxy]methyl}-1,3,7-dihydro-1H-purine-2,6-dione is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C16H27N5O4 |
|---|---|
Molecular Weight |
353.42 g/mol |
IUPAC Name |
8-[[3-(diethylamino)-2-hydroxypropoxy]methyl]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C16H27N5O4/c1-6-21(7-2)8-11(22)9-25-10-12-17-14-13(18(12)3)15(23)20(5)16(24)19(14)4/h11,22H,6-10H2,1-5H3 |
InChI Key |
AAYKKHPOQWVXNI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(COCC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-1,3-Benzimidazole-2-methanol, 1-[3-(2,4-dimethylphenoxy)propyl]-alpha-ethyl-](/img/structure/B14990067.png)

![10-(4-chlorophenyl)-8-(3,4-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B14990085.png)
![N-(2-chlorophenyl)-3-ethyl-6-(4-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B14990093.png)
![N-(4-fluorobenzyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B14990097.png)
![ethyl 2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B14990103.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-phenoxyacetamide](/img/structure/B14990106.png)
![N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2,2-diphenylacetamide](/img/structure/B14990108.png)
![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide](/img/structure/B14990126.png)
![2-bromo-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B14990138.png)
![5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B14990162.png)
![N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide](/img/structure/B14990169.png)
![5-chloro-2-[(4-fluorobenzyl)sulfanyl]-N-(4-fluorophenyl)pyrimidine-4-carboxamide](/img/structure/B14990175.png)
![3-(1,3-benzodioxol-5-ylmethyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B14990176.png)
